2-Carboethoxy-2'-morpholinomethyl benzophenone

Vue d'ensemble

Description

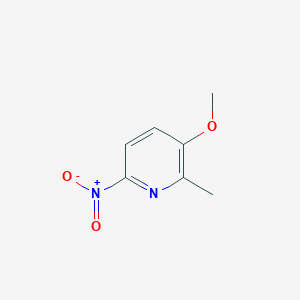

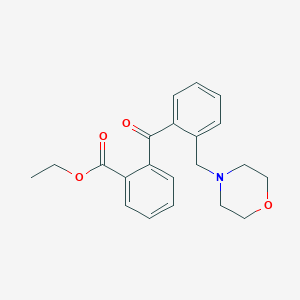

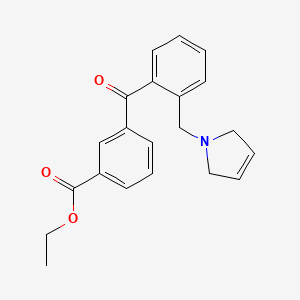

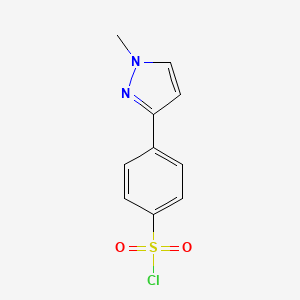

2-Carboethoxy-2’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C21H23NO4 . It has a molecular weight of 353.42 . The IUPAC name for this compound is ethyl 2- [3- (4-morpholinylmethyl)benzoyl]benzoate .

Molecular Structure Analysis

The InChI code for 2-Carboethoxy-2’-morpholinomethyl benzophenone is 1S/C21H23NO4/c1-2-26-21(24)19-9-4-3-8-18(19)20(23)17-7-5-6-16(14-17)15-22-10-12-25-13-11-22/h3-9,14H,2,10-13,15H2,1H3 . The compound has a complex structure with several functional groups, including an ester group (carboethoxy), a morpholinomethyl group, and a benzophenone group.Physical And Chemical Properties Analysis

The compound has a molecular weight of 353.4 g/mol . It has a XLogP3-AA value of 2.9, indicating its lipophilicity . The compound has no hydrogen bond donors, 5 hydrogen bond acceptors, and 7 rotatable bonds . The topological polar surface area is 55.8 Ų , and it has 26 heavy atoms .Applications De Recherche Scientifique

Photochemical Applications

Benzophenone (BP) photochemistry is extensively utilized in biological chemistry, bioorganic chemistry, and material science due to its unique photochemical properties. Upon n-π* excitation, BP photophores form a biradicaloid triplet state capable of hydrogen atom abstraction from accessible C-H bonds, facilitating stable covalent C-C bond formation. This light-directed covalent attachment process finds diverse applications in binding/contact site mapping, molecular target identification, proteome profiling, bioconjugation, site-directed modification of biopolymers, and surface grafting. The practical advantages of BP photochemistry include its low reactivity towards water, stability in ambient light, and convenient excitation wavelength, alongside the commercial availability of BP-containing building blocks and reagents (Dormán et al., 2016).

Material Science and Engineering

Benzophenone functionalized poly(2-ethyl-2-oxazoline) nanofibers exhibit enhanced water stability due to photocrosslinking, making them valuable for biomedical applications such as drug delivery and tissue engineering. The crosslinking can be adjusted by varying the polymer concentration, UV-irradiation time, and membrane thickness, offering a straightforward method to increase the water stability of nanofibers (Li et al., 2019).

Anticancer Activity

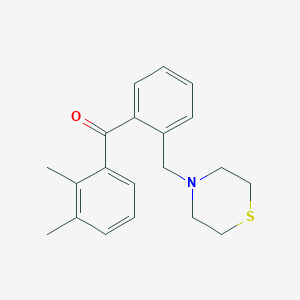

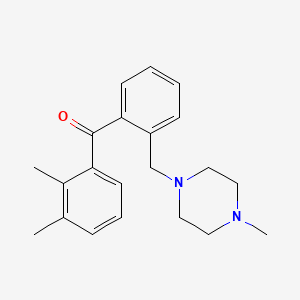

Novel morpholine conjugated benzophenone analogues have been synthesized and shown to possess significant anti-proliferative activity against various neoplastic cells, including DLA, EAC, MCF-7, and A549 cells. Specific structural modifications on the benzophenone ring enhance anti-mitogenic activity, demonstrating the potential of these compounds in cancer therapy (Al‐Ghorbani et al., 2017).

Electrochemical Applications

The electrochemical oxidation of morpholinoaniline derivatives has been explored, revealing insights into the behavior of benzophenone analogs in various pH conditions. This study provides valuable information for the development of electrochemical sensors and devices (Beiginejad & Nematollahi, 2013).

Safety and Hazards

The safety data sheet for 2-Carboethoxy-2’-morpholinomethyl benzophenone provides several precautionary statements. It advises obtaining special instructions before use and not handling until all safety precautions have been read and understood . It also recommends keeping away from heat, sparks, open flames, and hot surfaces . The compound should be handled under inert gas and protected from moisture . It is also advised to avoid breathing dust, fume, gas, mist, vapors, or spray .

Propriétés

IUPAC Name |

ethyl 2-[2-(morpholin-4-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-2-26-21(24)19-10-6-5-9-18(19)20(23)17-8-4-3-7-16(17)15-22-11-13-25-14-12-22/h3-10H,2,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSCALRUOIEEOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643529 | |

| Record name | Ethyl 2-{2-[(morpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carboethoxy-2'-morpholinomethyl benzophenone | |

CAS RN |

898750-14-6 | |

| Record name | Ethyl 2-{2-[(morpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate](/img/structure/B1613377.png)

![1-(5,6,7,7a,8,9,10,11-octahydro-4H-benzo[ef]heptalen-2-yl)ethanone](/img/structure/B1613380.png)

![N-Methyl-1-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanamine](/img/structure/B1613384.png)

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;dihydrochloride](/img/structure/B1613387.png)

![[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol](/img/structure/B1613390.png)